Comparative Biological Activity: Insufficient Public Data for Differential Claims
No publicly accessible head-to-head biological activity data comparing 3-methyl-4-propylisoxazol-5-amine with close structural analogs was identified across primary research literature, patents, or authoritative databases. The compound appears in a BindingDB entry with a reported Ki of 50 μM for CYP2C19 inhibition; however, comparator data for structurally similar 5-aminoisoxazoles is absent, precluding differential assessment [1].
| Evidence Dimension | CYP2C19 inhibition |
|---|---|
| Target Compound Data | Ki = 50 μM (50,000 nM) |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Recombinant CYP2C19; 3-O-methylfluorescein substrate; 3 min preincubation |
Why This Matters
Without comparator data, this singular potency measurement cannot establish differentiation from other 5-aminoisoxazole derivatives.
- [1] BindingDB. BDBM50380527 / CHEMBL2018913. Ki: 5.00E+4 nM for CYP2C19 inhibition. View Source
